N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester
Overview
Description
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a nitropyridine moiety, a sulfanylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the nitration of pyridine to introduce the nitro group. This is followed by the introduction of the sulfanylamino group through a substitution reaction. The final step involves the esterification of the butanoic acid backbone with 2-methylpropan-2-ol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The sulfanylamino group may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoic acid
- 3-Nitropyridine-2-thiol
- 4-Hydroxy-2-quinolones
Uniqueness
4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-13(2,3)22-10(17)7-8(12(18)19)15-23-11-9(16(20)21)5-4-6-14-11/h4-6,8,15H,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEWXTHQMTVUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410768 | |
Record name | N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108312-24-9 | |
Record name | N-(3-Nitro-2-pyridinesulfenyl)-L-aspartic acid beta-t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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